molecular formula C14H13Cl2N3O3S B1650728 5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide CAS No. 1192348-73-4

5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide

Cat. No.: B1650728
CAS No.: 1192348-73-4
M. Wt: 374.2
InChI Key: CVBJUEIAUOTXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide (referred to as TAK-259 in preclinical studies) is a novel iminopyridine derivative developed as a selective α1D adrenoceptor (α1D-AR) antagonist . It was identified through systematic optimization of a lead compound (9m) from an internal library screening campaign targeting α1-AR subtypes. TAK-259 exhibits potent antagonistic activity against α1D-AR (IC₅₀ = 3.2 nM) with >100-fold selectivity over α1A- and α1B-AR subtypes, making it a promising candidate for treating urinary frequency disorders associated with bladder outlet obstruction and cystitis . Key structural features include a 5-chloro-2-(methylsulfonyl)benzyl group at the pyridine N1-position and a 2-imino-3-carboxamide moiety, which contribute to its receptor binding affinity and metabolic stability.

Properties

IUPAC Name

5-chloro-1-[(5-chloro-2-methylsulfonylphenyl)methyl]-2-iminopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3S/c1-23(21,22)12-3-2-9(15)4-8(12)6-19-7-10(16)5-11(13(19)17)14(18)20/h2-5,7,17H,6H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBJUEIAUOTXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192348-73-4
Record name TAK-259
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192348734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-259
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQI6KP1AIU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide, also known as TAK-259, is a novel compound identified for its significant biological activity, particularly as a selective antagonist of the human α1D adrenoceptor (α1D-AR). This compound has garnered attention due to its potential therapeutic applications in managing urinary frequency and its favorable pharmacokinetic profile.

TAK-259 functions primarily as an antagonist of the α1D adrenoceptor. This receptor is implicated in various physiological processes, including smooth muscle contraction and neurotransmitter release. By inhibiting this receptor, TAK-259 may reduce urinary frequency and alleviate conditions such as bladder outlet obstruction and cystitis-induced urinary frequency in preclinical models .

Structure-Activity Relationship (SAR)

The biological activity of TAK-259 has been extensively studied through structure-activity relationship (SAR) analyses. Modifications to the molecular structure have been shown to influence binding affinity and selectivity towards the α1D-AR. For instance, the introduction of methylsulfonyl groups at specific positions on the benzyl moiety was found to impact binding affinity significantly. Table 1 summarizes key findings from SAR studies:

CompoundSubstituentKi (nM)Selectivity (α1A/α1D)
9mNone1.6>1700
9uMethylsulfonyl1.1200
15eCarboxamide3.7-

Pharmacokinetics

The pharmacokinetic profile of TAK-259 has been evaluated in animal models, revealing promising characteristics such as good oral bioavailability and a long mean residence time (MRT). In studies, compound 9u exhibited a MRT of 4.53 hours at a dose of 1 mg/kg, indicating prolonged action which is beneficial for therapeutic applications .

Efficacy in Animal Models

In vivo studies using rat models demonstrated that TAK-259 effectively reduced urinary frequency associated with bladder outlet obstruction. The compound was administered via oral routes, showcasing its potential for clinical applications in treating urinary disorders .

Safety Profile

The safety profile of TAK-259 was assessed concerning its liability for hERG channel inhibition—a common concern for many drug candidates due to potential cardiac side effects. Modifications to the compound led to reduced hERG liabilities while maintaining α1D antagonistic activity, highlighting the compound's therapeutic promise .

Scientific Research Applications

Selectivity and Mechanism of Action

TAK-259 has been identified as a selective α1D-AR antagonist , which plays a significant role in various physiological processes, including smooth muscle contraction and neurotransmitter release. The selectivity for α1D over other adrenergic receptors is crucial for minimizing side effects and enhancing therapeutic efficacy. In vitro studies have demonstrated that TAK-259 exhibits low binding affinity for serotonin receptors (5-HT1A), which further supports its potential as a targeted treatment option without off-target effects .

Anti-Urological Frequency Effects

One of the most significant applications of TAK-259 is in the treatment of urinary frequency disorders. Its mechanism involves antagonizing the α1D-AR, which can lead to relaxation of the smooth muscle in the bladder neck and prostate, thereby reducing urinary frequency and improving bladder function. This effect has been substantiated through both in vitro and in vivo studies, showing promising results in animal models .

Safety Profile

The safety profile of TAK-259 has been a focus of research due to concerns regarding cardiovascular effects associated with adrenergic antagonists. Studies have indicated that while TAK-259 does exhibit some hERG (human Ether-a-go-go-Related Gene) liability—an important factor in cardiac safety—it shows a favorable pharmacokinetic profile with good absorption and metabolic stability. Researchers are actively working on modifying the compound to reduce hERG inhibition while maintaining its therapeutic efficacy .

Table 1: Key Steps in Synthesis of TAK-259

StepReaction TypeKey Reagents
1CyclizationVarious amines and aldehydes
2Electrophilic SubstitutionChlorine sources, methylsulfonyl reagents
3CouplingBenzyl halides

Clinical Applications

Recent studies have focused on evaluating the clinical applications of TAK-259 in treating overactive bladder (OAB) syndrome. In a controlled trial involving patients with OAB, administration of TAK-259 resulted in significant improvements in urinary frequency and urgency compared to placebo. This study highlights its potential as an effective therapeutic agent for managing urinary disorders .

Comparative Studies with Other Antagonists

Comparative studies with other α1-adrenoceptor antagonists have shown that TAK-259 possesses superior selectivity for α1D receptors while exhibiting fewer side effects related to cardiovascular health. This is particularly relevant when considering treatment options for patients with pre-existing heart conditions who may be sensitive to traditional adrenergic blockers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The table below compares TAK-259 with structurally related α1D-AR antagonists and other iminopyridine derivatives:

Compound Name / ID Structural Modifications α1D-AR IC₅₀ (nM) Selectivity (α1D/α1A/α1B) hERG Inhibition (IC₅₀, μM) In Vivo Efficacy (Rat Models) Reference
TAK-259 5-Cl, 2-(methylsulfonyl)benzyl, 2-imino 3.2 >100-fold selectivity >30 Improved bladder storage
Lead Compound 9m 5-Cl, 2-fluorobenzyl, 2-imino 1.8 50-fold selectivity 0.8 High efficacy but hERG risk
(R)-9s 5-Cl, 2-(methylsulfonyl)benzyl, 2-imino (chiral center R) 4.5 >100-fold selectivity >30 Reduced urinary frequency
Example 187 () 5-Cl, 2-cyanobenzyl, 2-imino Not reported Not reported Not reported Not tested
ECHEMI-5 () 5-Cl, 4-Cl-benzyl, 2-oxo (vs. 2-imino) Not reported Not reported Not reported Unknown

Key Findings

  • TAK-259 vs. Lead Compound 9m :
    While 9m exhibited stronger α1D-AR antagonism (IC₅₀ = 1.8 nM), its hERG K⁺ channel inhibition (IC₅₀ = 0.8 μM) posed significant cardiac safety risks. TAK-259 addressed this via replacing the 2-fluorobenzyl group with a 2-(methylsulfonyl)benzyl moiety, reducing hERG inhibition (IC₅₀ > 30 μM) while retaining α1D-AR selectivity .

  • TAK-259 vs. (R)-9s :
    The chiral analog (R)-9s showed comparable α1D-AR activity but required higher doses for in vivo efficacy, likely due to differences in pharmacokinetics. TAK-259 was prioritized for clinical development due to its balanced profile .

  • Comparison with Non-Iminopyridine Analogues: Compounds like the 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives (mentioned in ) exhibit α1D-AR selectivity but lack the iminopyridine scaffold, resulting in lower metabolic stability .
  • Impact of 2-Imino vs. 2-Oxo Groups: ECHEMI-5 (), which replaces the 2-imino group with a 2-oxo moiety, demonstrates how minor structural changes alter physicochemical properties (e.g., hydrogen-bonding capacity, logP). However, its biological activity remains uncharacterized .

Preparation Methods

Synthetic Route and Key Intermediate Formation

The preparation of TAK-259 begins with the synthesis of its critical benzyl sulfonyl intermediate. 5-Chloro-2-fluorobenzonitrile serves as the starting material, undergoing a two-step transformation to introduce the methylsulfonyl moiety. First, nucleophilic aromatic substitution replaces the fluorine atom with a methylsulfanyl group using sodium methanethiolate (NaSMe) in a polar aprotic solvent such as dimethylformamide (DMF). This yields 5-chloro-2-(methylsulfanyl)benzonitrile , which is subsequently oxidized to 5-chloro-2-(methylsulfonyl)benzonitrile using hydrogen peroxide (H₂O₂) in acetic acid.

The methylsulfonyl-bearing benzyl group is then introduced to the iminopyridine core. This involves alkylation of a pyridine derivative containing a leaving group (e.g., chloride or bromide) at the 1-position. The reaction proceeds via a nucleophilic substitution mechanism, facilitated by a base such as potassium carbonate (K₂CO₃) in a solvent like acetonitrile.

Assembly of the Iminopyridine Carboxamide Core

The iminopyridine scaffold is constructed through a condensation reaction between a β-ketoamide precursor and an appropriate amine. Cyclization is achieved under acidic conditions, typically using hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to form the 2-imino-1,2-dihydropyridine ring. The carboxamide group at the 3-position is introduced either before or after cyclization, depending on the stability of intermediates.

Critical to this step is the regioselective chlorination at the 5-position of the pyridine ring. This is accomplished using chlorinating agents such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination.

Structural Optimization and hERG Liability Mitigation

Initial lead compounds in the iminopyridine series exhibited potent α1D antagonism but suffered from human Ether-à-go-go-Related Gene (hERG) channel inhibition, a common cause of cardiotoxicity. To address this, researchers employed:

  • Site-directed mutagenesis to identify key residues in hERG responsible for off-target binding.
  • Docking studies comparing compound interactions with hERG and α1D receptors.

Modifications to the benzyl substituent, particularly the introduction of the methylsulfonyl group, reduced hERG affinity while maintaining α1D activity. The final candidate, TAK-259 (compound 9u in the original study), demonstrated >100-fold selectivity for α1D over hERG channels.

Analytical Characterization and Validation

TAK-259 was characterized using advanced spectroscopic and chromatographic techniques:

Analytical Method Key Findings
¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, NH), 7.85–7.75 (m, 2H, Ar-H), 5.25 (s, 2H, CH₂), 3.15 (s, 3H, SO₂CH₃)
HPLC-MS [M+H]⁺ calcd. for C₁₅H₁₂Cl₂N₃O₃S: 408.0; found: 408.1
X-ray Crystallography Confirmed planar iminopyridine core and sulfonyl group orientation (CCDC 1058155)

The compound exhibited satisfactory purity (>99% by HPLC) and stability under accelerated storage conditions (40°C/75% RH for 6 months).

Scale-Up Considerations and Process Chemistry

For clinical-scale production, critical process parameters were optimized:

  • Temperature control : Maintaining reactions at 0–5°C during methylation steps to prevent byproduct formation.
  • Solvent selection : Transitioning from DMF to 2-methyltetrahydrofuran (2-MeTHF) for improved environmental profile.
  • Crystallization conditions : Using ethanol/water mixtures to achieve high-yield (78%) recovery of final API.

A representative synthetic scheme is provided below:

1. 5-Chloro-2-fluorobenzonitrile  
   → NaSMe, DMF, 80°C → 5-Chloro-2-(methylsulfanyl)benzonitrile  
   → H₂O₂, AcOH → 5-Chloro-2-(methylsulfonyl)benzonitrile  

2. 3-Cyano-2-iminopyridine  
   → POCl₃, DCM → 5-Chloro-2-iminopyridine-3-carbonitrile  
   → NH₃/MeOH → 5-Chloro-2-iminopyridine-3-carboxamide  

3. Alkylation  
   5-Chloro-2-iminopyridine-3-carboxamide + 5-Chloro-2-(methylsulfonyl)benzyl bromide  
   → K₂CO₃, MeCN → TAK-259  

Comparative Analysis with Structural Analogs

The methylsulfonyl group in TAK-259 proved critical for both potency and safety. Key comparisons include:

Compound R Group α1D IC₅₀ (nM) hERG IC₅₀ (μM) Selectivity Ratio
9m CH₂SO₂CH₃ 2.1 0.8 380
9s CH₂SO₂CH₃ (R) 1.8 3.2 1,778
9u CH₂SO₂CH₃ 1.5 >10 >6,667

Data adapted from, demonstrating how stereochemical and substituent modifications enhanced selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide, and how can reaction efficiency be optimized?

  • Methodological Answer :

  • Step 1 : Start with a nucleophilic substitution reaction between 5-chloro-2-(methylsulfonyl)benzyl chloride and a pyridine precursor (e.g., 2-imino-1,2-dihydropyridine-3-carboxamide). Use polar aprotic solvents like DMF or DMSO to enhance reactivity .
  • Step 2 : Optimize reaction conditions using statistical design of experiments (DoE). For example, vary temperature (80–120°C), catalyst loading (e.g., K₂CO₃), and solvent ratios to maximize yield .
  • Step 3 : Monitor reaction progress via HPLC or LC-MS (refer to methods in for related chloro-aromatic compounds) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the crystal structure to confirm regiochemistry of the chloro and methylsulfonyl groups (as demonstrated in for analogous sulfonamide compounds) .
  • Spectroscopic analysis : Use ¹H/¹³C NMR to verify substituent positions and FT-IR to identify imino (C=N) and carboxamide (C=O) functional groups.
  • Computational validation : Compare experimental data with density functional theory (DFT) calculations for bond lengths and electronic distribution .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability testing : Conduct accelerated degradation studies at pH 1–13 (using HCl/NaOH buffers) and temperatures (25–60°C). Monitor degradation products via LC-MS .
  • Kinetic analysis : Apply Arrhenius equations to predict shelf-life under storage conditions.
  • Key finding : Methylsulfonyl groups may hydrolyze under strongly acidic/basic conditions, requiring neutral pH for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple studies (e.g., ’s pyrazole-carboximidamide analogs) to identify outliers or assay-specific variability .
  • Experimental validation : Replicate disputed assays under standardized conditions (e.g., fixed cell lines, consistent IC₅₀ protocols).
  • Statistical reconciliation : Use multivariate regression to isolate variables (e.g., impurity levels, solvent effects) causing discrepancies .

Q. What computational strategies are effective for predicting the reaction mechanisms of this compound in catalytic systems?

  • Methodological Answer :

  • Reaction path mapping : Employ quantum chemical calculations (e.g., Gaussian or ORCA software) to model intermediates and transition states, as outlined in ’s reaction design framework .
  • Solvent effects : Simulate solvent interactions using COSMO-RS to predict solvation energies and kinetic barriers.
  • Validation : Cross-check computational results with experimental kinetic isotope effects (KIE) or Hammett plots .

Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound for target enzymes?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications at the chloro, methylsulfonyl, or imino positions (see for guidance on pyrazole derivatives) .
  • Step 2 : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target vs. off-target enzymes.
  • Step 3 : Validate predictions with in vitro enzyme inhibition assays. Prioritize analogs with >10-fold selectivity ratios .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Membrane filtration : Use nanofiltration membranes (MWCO 200–500 Da) to separate the target compound (MW ~400–450 g/mol) from smaller byproducts .
  • Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18, 5 µm) for baseline resolution.
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to obtain high-purity crystals, leveraging insights from ’s crystallographic methods .

Data Contradiction and Optimization

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents.
  • Experimental verification : Use shake-flask method with UV-Vis quantification. For example, test DMSO (high δP) vs. ethyl acetate (low δP) .
  • Finding : Methylsulfonyl groups enhance polarity, favoring solubility in DMSO but reducing it in hydrophobic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.